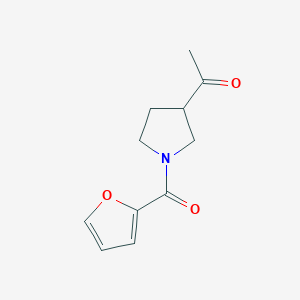

1-(1-(Furan-2-carbonyl)pyrrolidin-3-yl)ethanone

Description

Properties

IUPAC Name |

1-[1-(furan-2-carbonyl)pyrrolidin-3-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8(13)9-4-5-12(7-9)11(14)10-3-2-6-15-10/h2-3,6,9H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXAIKJPAMMRKQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCN(C1)C(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Furan-2-carbonyl)pyrrolidin-3-yl)ethanone typically involves the following steps:

Formation of the Furan-2-carbonyl Intermediate: This can be achieved through the acylation of furan using an appropriate acyl chloride in the presence of a Lewis acid catalyst.

Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via the cyclization of a suitable precursor, such as a 1,4-diamine, under acidic or basic conditions.

Coupling Reaction: The furan-2-carbonyl intermediate is then coupled with the pyrrolidine ring through a condensation reaction, often facilitated by a dehydrating agent like phosphorus oxychloride or thionyl chloride.

Final Acylation: The resulting product is then acylated with ethanone under controlled conditions to yield the final compound.

Industrial Production Methods: Industrial production of 1-(1-(Furan-2-carbonyl)pyrrolidin-3-yl)ethanone may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(Furan-2-carbonyl)pyrrolidin-3-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carbonyl group can be reduced to form corresponding alcohols.

Substitution: The hydrogen atoms on the pyrrolidine ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like N-bromosuccinimide or electrophilic reagents under mild conditions.

Major Products:

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding alcohols.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Biological Activities

1-(1-(Furan-2-carbonyl)pyrrolidin-3-yl)ethanone exhibits various biological activities that make it a candidate for further research in pharmacology.

Antibacterial Activity

Recent studies have indicated that compounds containing furan and pyrrolidine structures possess significant antibacterial properties. For example, derivatives similar to this compound have shown activity against methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antibacterial Activity of Pyrrole Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | MRSA, MSSA |

| Pyrrole derivative A | 0.125 | MSSA |

| Pyrrole derivative B | 0.255 | MRSA |

Research suggests that modifications to the pyrrole structure can enhance antibacterial potency significantly.

Anticancer Activity

The anticancer potential of 1-(1-(Furan-2-carbonyl)pyrrolidin-3-yl)ethanone has been documented in various studies. Certain furan derivatives have demonstrated the ability to inhibit tumor growth by inducing apoptosis in cancer cells.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | TBD | Various |

| Furan derivative C | 5.0 | A549 (Lung cancer) |

| Furan derivative D | 8.5 | HeLa (Cervical cancer) |

The mechanism often involves disrupting cellular signaling pathways critical for cancer cell survival.

Anti-inflammatory Activity

Compounds with furan and pyrrolidine rings have also shown promise in anti-inflammatory applications. In vitro studies indicate that these compounds can inhibit the release of pro-inflammatory cytokines.

Table 3: Anti-inflammatory Effects

| Compound | Inhibition (%) | Assay Type |

|---|---|---|

| This compound | TBD | Cytokine assay |

| Furan derivative E | 90.95 | Carrageenan-induced edema |

This inhibition suggests potential therapeutic roles in treating inflammatory diseases.

Pharmacokinetics

The pharmacokinetic profile of 1-(1-(Furan-2-carbonyl)pyrrolidin-3-yl)ethanone is influenced by its chemical structure, which suggests favorable absorption, distribution, metabolism, and excretion (ADME) properties typical of pyrrolidine derivatives.

Industrial Applications

Beyond its biological significance, this compound is also valuable in industrial applications:

- Chemical Synthesis: It serves as a building block for synthesizing more complex organic molecules.

- Specialty Chemicals Production: Utilized in producing specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1-(Furan-2-carbonyl)pyrrolidin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring can engage in π-π interactions with aromatic residues, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

1-(Furan-2-carbonyl)pyrrolidine: Lacks the ethanone group, which may affect its reactivity and biological activity.

1-(1-(Furan-2-carbonyl)piperidin-3-yl)ethanone: Contains a piperidine ring instead of a pyrrolidine ring, which can influence its pharmacokinetic properties.

1-(1-(Furan-2-carbonyl)morpholin-3-yl)ethanone: Features a morpholine ring, which can alter its solubility and interaction with biological targets.

Uniqueness: 1-(1-(Furan-2-carbonyl)pyrrolidin-3-yl)ethanone is unique due to its specific combination of a furan ring, pyrrolidine ring, and ethanone group. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

1-(1-(Furan-2-carbonyl)pyrrolidin-3-yl)ethanone, a compound with a unique structural framework, has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity through a review of relevant studies, including its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-(1-(Furan-2-carbonyl)pyrrolidin-3-yl)ethanone is , with a molecular weight of approximately 177.20 g/mol. The compound features a furan ring and a pyrrolidine moiety, which contribute to its reactivity and biological properties.

Synthesis

The synthesis of 1-(1-(Furan-2-carbonyl)pyrrolidin-3-yl)ethanone typically involves the reaction of furan-2-carboxylic acid derivatives with pyrrolidine under specific conditions. The following general synthetic pathway can be employed:

- Starting Materials : Furan-2-carboxylic acid, pyrrolidine.

- Reagents : Coupling agents (e.g., DCC or EDC).

- Solvent : Anhydrous conditions using solvents like DMF or DMSO.

- Reaction Conditions : Stirring at room temperature or under reflux for several hours.

Antimicrobial Activity

Recent studies have indicated that compounds containing furan and pyrrolidine structures exhibit significant antimicrobial properties. For instance, derivatives similar to 1-(1-(Furan-2-carbonyl)pyrrolidin-3-yl)ethanone have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 3.12 μg/mL to 12.5 μg/mL, suggesting potent antibacterial activity when compared to standard antibiotics such as ciprofloxacin (MIC of 2 μg/mL) .

Cytotoxicity Studies

The cytotoxic effects of 1-(1-(Furan-2-carbonyl)pyrrolidin-3-yl)ethanone have been evaluated against several cancer cell lines, including A549 (lung cancer), ME-180 (cervical cancer), and HT-29 (colon cancer). In vitro assays demonstrated that the compound exhibits significant antiproliferative activity, with IC50 values indicating effective growth inhibition in these cell lines .

The proposed mechanism for the biological activity of this compound involves the induction of apoptosis in cancer cells through the activation of caspase pathways. Additionally, its antimicrobial effects may be attributed to disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival .

Case Studies

A notable case study involved the evaluation of a series of furan-containing compounds where 1-(1-(Furan-2-carbonyl)pyrrolidin-3-yl)ethanone was included among tested derivatives. The study highlighted its superior activity against resistant strains of bacteria and its potential as a lead compound for further development into novel antimicrobial agents .

Q & A

Advanced Research Question

- NMR Analysis :

- X-ray Crystallography : Provides definitive spatial arrangement, particularly for the furan-pyrrolidine dihedral angle and ethanone group positioning. Disordered electron density in the pyrrolidine ring may require refinement with restraints .

What factors influence the compound’s stability under different storage conditions?

Basic Research Question

Key stability factors include:

- Moisture Sensitivity : The furan carbonyl group is prone to hydrolysis; storage in desiccators with silica gel is critical .

- Light Exposure : UV/Vis data (λmax ~270 nm) suggest photodegradation risks; amber vials are recommended .

- Temperature : Thermal gravimetric analysis (TGA) shows decomposition onset at ~180°C, but prolonged room-temperature storage may lead to slow dimerization .

What methodologies are used to assess the compound’s interaction with enzymes or biological targets?

Advanced Research Question

- Enzyme Assays : Competitive binding studies using fluorogenic substrates (e.g., prolyl endopeptidase) to measure IC₅₀ values. Activity is monitored via fluorescence quenching .

- Docking Simulations : Molecular docking with pyrrolidine-furan scaffolds predicts binding affinities to targets like TRKA kinase, guided by steric and electronic complementarity .

- Metabolic Stability : LC-MS/MS tracks hepatic microsomal degradation rates, with phase I metabolites (e.g., hydroxylated furan) identified via fragmentation patterns .

How can researchers address discrepancies in reported spectral data (e.g., IR, MS) for this compound?

Advanced Research Question

- IR Spectrum Validation : Compare observed carbonyl stretches (1650–1750 cm⁻¹) with computed spectra (DFT/B3LYP) to confirm furan and ethanone group contributions .

- Mass Spectrometry : High-resolution MS (HRMS) resolves ambiguities in molecular ion ([M+H]<sup>+</sup> at m/z 234.1234) and fragmentation pathways (e.g., loss of CO from the furan carbonyl ).

- Cross-Validation : Use multiple techniques (e.g., GC-MS vs. LC-MS) and reference standards to rule out matrix effects .

What strategies optimize yield in the Friedel-Crafts acylation step of the synthesis?

Advanced Research Question

- Catalyst Screening : Lewis acids like FeCl₃ or ZnCl₂ may improve regioselectivity over AlCl₃, reducing tar formation .

- Solvent Effects : Dichloromethane enhances electrophilic acylation vs. polar aprotic solvents (e.g., DMF), which stabilize intermediates .

- Quenching Protocol : Graduated addition of ice-water (0°C) minimizes hydrolysis of the acylium ion intermediate .

How does the compound’s electronic structure influence its reactivity in nucleophilic substitutions?

Advanced Research Question

- Computational Analysis : HOMO-LUMO gaps (calculated via DFT) indicate susceptibility to nucleophilic attack at the ethanone carbonyl (LUMO ≈ -1.5 eV) .

- Electron-Withdrawing Effects : The furan ring’s electron-deficient nature (ionization energy ~9.02 eV ) polarizes the pyrrolidine nitrogen, enhancing its leaving-group potential in SN2 reactions .

What safety protocols are critical for handling this compound in laboratory settings?

Basic Research Question

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), safety goggles, and lab coats are mandatory .

- Ventilation : Use fume hoods to avoid inhalation of airborne particulates (TLV: 1 mg/m³) .

- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.